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Compound of Interest

Compound Name: 2-Isopropoxy-3-methoxyphenol

CAS No.: 103275-75-8

Cat. No.: B561535 Get Quote

CAS Registry Number: 103275-75-8 Synonyms: 3-Methoxy-2-(1-methylethoxy)phenol; 2-
Isopropoxy-3-methoxyphenol Molecular Formula: C₁₀H₁₄O₃ Molecular Weight: 182.22 g/mol

[1][2]

Executive Summary
This technical guide provides a comprehensive analysis of 2-Isopropoxy-3-methoxyphenol, a
specialized vicinal trisubstituted benzene derivative.[1] Unlike common disubstituted phenols

(e.g., guaiacol), this molecule features a "steric lock" architecture where a bulky isopropoxy

group at the 2-position is flanked by a hydroxyl group (position 1) and a methoxy group

(position 3).[1]

This specific substitution pattern is critical in medicinal chemistry for Structure-Activity

Relationship (SAR) campaigns. The 2-isopropoxy group forces the adjacent methoxy group out

of planarity or locks specific conformations, influencing the binding affinity of the phenol core in

active sites (e.g., in CNS-active agents or kinase inhibitors).[1] This guide details the

regioselective synthesis, purification, and analytical characterization required to produce high-

purity material for drug development.[1]

Part 1: Chemical Identity & Molecular Architecture
Structural Analysis
The molecule is defined by its 1,2,3-substitution pattern on the benzene ring.[1] This "crowded"

arrangement presents unique synthetic challenges compared to 1,2,4- or 1,3,5-isomers.[1]
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Property Specification

CAS Number 103275-75-8

IUPAC Name 3-Methoxy-2-(propan-2-yloxy)phenol

LogP (Predicted) ~2.3 (Moderate Lipophilicity)

H-Bond Donors 1 (Phenolic OH)

H-Bond Acceptors 3 (Ether oxygens + Phenolic oxygen)

Key Feature

Steric Congestion: The central isopropoxy group

restricts rotation of the adjacent methoxy group.

[1]

Physical Properties[4]
Appearance: Colorless to pale yellow oil or low-melting solid (depending on purity).[1]

Solubility: Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water.

Stability: Sensitive to oxidation (quinochel formation) if stored improperly. Store under inert

atmosphere (Argon/Nitrogen) at 2–8°C.

Part 2: Synthetic Routes & Process Chemistry[5]
The synthesis of 1,2,3-trisubstituted benzenes is non-trivial due to the directing effects of

substituents.[1] Direct alkylation of pyrogallol (1,2,3-trihydroxybenzene) leads to inseparable

mixtures of mono-, di-, and tri-alkylated products.[1]

The Authoritative Route utilizes o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) as the starting

material.[1] This route leverages the aldehyde handle to direct chemistry and is later removed

via Baeyer-Villiger oxidation.[1]

The "Aldehyde-Directed" Pathway
This protocol ensures 100% regioselectivity for the 2-position alkylation.[1]
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Figure 1: Regioselective synthesis pathway starting from o-Vanillin. This route avoids the

formation of regioisomers common in direct phenol alkylation.

Detailed Experimental Protocol
Step 1: Selective Alkylation
Objective: Cap the 2-hydroxyl group with an isopropyl moiety.[1]

Charge: A reaction vessel with o-Vanillin (1.0 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq)

in DMF (5 vol).

Add:2-Bromopropane (1.5 eq) dropwise.

Heat: Stir at 60°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine to

remove DMF.

Result: 2-Isopropoxy-3-methoxybenzaldehyde (Yellow oil).[1]

Step 2: Baeyer-Villiger Oxidation (The Critical Step)
Objective: Convert the aldehyde (-CHO) into a phenol (-OH) via a formate ester.[1]

Mechanism:[3][4][5] The peracid inserts an oxygen atom between the carbonyl carbon and

the aromatic ring. Electron-rich aromatics migrate preferentially, ensuring the oxygen

attaches to the ring.[1]

Dissolve: Intermediate A (1.0 eq) in Dichloromethane (DCM).
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Add:m-CPBA (meta-Chloroperoxybenzoic acid, 1.5 eq) portion-wise at 0°C. Caution:

Exothermic.

Reflux: Warm to room temperature and reflux for 4–6 hours.

Quench: Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct) and

Na₂S₂O₃ (to quench excess peroxide).[1]

Step 3: Hydrolysis[1]
Dissolve: The crude formate ester in Methanol.

Add: 10% NaOH solution (2.0 eq). Stir at RT for 1 hour.

Acidify: Carefully acidify to pH 4 with 1M HCl.

Extract: Extract with DCM. Dry over Na₂SO₄ and concentrate.

Purification: Silica gel chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).

Part 3: Analytical Controls & Quality Assurance[1]
Validating the structure of 2-Isopropoxy-3-methoxyphenol requires distinguishing it from its

isomers (e.g., 3-isopropoxy-4-methoxyphenol).[1]

NMR Characterization Logic
The ¹H NMR spectrum provides a self-validating fingerprint.[1]
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Signal
Chemical Shift
(δ)

Multiplicity Integration Assignment

Aromatic 6.3 – 6.8 ppm Multiplet 3H

1,2,3-

Trisubstituted

Ring Pattern

Phenolic OH ~5.8 ppm Broad Singlet 1H
Exchangeable

with D₂O

Methine (CH) ~4.5 ppm
Septet (J=6.0

Hz)
1H

Isopropyl CH

(Deshielded by

Oxygen)

Methoxy (CH₃) ~3.8 ppm Singlet 3H -OCH₃ Group

Methyl (CH₃) ~1.3 ppm
Doublet (J=6.0

Hz)
6H

Isopropyl

Methyls

Key Diagnostic: The "Septet" at ~4.5 ppm confirms the isopropoxy group is attached. The

integration of 3 aromatic protons confirms the trisubstituted ring.

HPLC Method for Purity
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.[1]

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 280 nm (Phenol absorption).

Retention Time: Expect the product to elute later than o-Vanillin due to the lipophilic isopropyl

group.[1]

Part 4: Applications in Drug Discovery[1]
Scaffold Hopping & SAR
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2-Isopropoxy-3-methoxyphenol is a valuable "building block" for optimizing drug candidates.

[1]

Lipophilicity Modulation: Replacing a methoxy group (LogP ~1.3) with an isopropoxy group

(LogP ~2.3) increases membrane permeability.

Conformational Locking: The bulky isopropyl group creates a "steric wall," forcing the

adjacent methoxy group to adopt a specific dihedral angle. This is used to freeze bioactive

conformations in kinase inhibitors.

Workflow: Derivatization
Once synthesized, this phenol is typically reacted further:

Etherification: Reaction with alkyl halides to form dialkoxy-benzenes.[1]

Carbamate Formation: Reaction with isocyanates for CNS targets (e.g., AChE inhibitors).

2-Isopropoxy-3-methoxyphenol
(Scaffold)

Target: Kinase Inhibitors
(Steric Lock)

 Suzuki Coupling
(after bromination)

Target: CNS Agents
(Lipophilicity Tuning)

 Carbamoylation

Target: Agrochemicals
(Metabolic Stability)

 Etherification

Click to download full resolution via product page

Figure 2: Downstream applications of the scaffold in medicinal chemistry campaigns.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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